molecular formula C18H20Cl2N4O2 B2856107 N-(2,4-dichlorobenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421467-17-5

N-(2,4-dichlorobenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

カタログ番号: B2856107
CAS番号: 1421467-17-5
分子量: 395.28
InChIキー: CJVUPWVJCDTJSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dichlorobenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent, and a 2,4-dichlorobenzyl group.

特性

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2/c1-23-17(25)5-4-16(22-23)24-8-6-12(7-9-24)18(26)21-11-13-2-3-14(19)10-15(13)20/h2-5,10,12H,6-9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVUPWVJCDTJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Impact

a) N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
  • Key Difference : Replacement of the 2,4-dichlorobenzyl group with a 2-bromophenyl substituent.
  • Molecular Weight: Bromine increases molecular weight (~79.9 g/mol per Br vs. ~35.5 g/mol per Cl), which could influence pharmacokinetics (e.g., absorption, distribution). Synthetic Accessibility: Older synthesis methods (e.g., 2004 protocols) may be less efficient than modern rapid techniques .
b) 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylcyclohexyl)piperidine-4-carboxamide (BK77815)
  • Key Difference : Substitution of 2,4-dichlorobenzyl with a 2-methylcyclohexyl group.
  • Impact: Lipophilicity: The cyclohexyl group reduces aromaticity, likely decreasing lipophilicity (LogP) compared to the dichlorobenzyl analog, which may affect membrane permeability. Molecular Weight: 332.44 g/mol (vs. estimated ~420–430 g/mol for the target compound), suggesting better compliance with drug-likeness criteria (e.g., Lipinski’s Rule of Five) .

Pharmacological and Commercial Considerations

  • Target Compound : The 2,4-dichlorobenzyl group may enhance metabolic stability and receptor binding in therapeutic targets (e.g., kinases, GPCRs) but could raise toxicity concerns due to bioaccumulation risks.
  • BK77815 : Lower molecular weight and reduced halogenation may improve safety profiles, making it a candidate for preclinical testing. However, the absence of aromatic halogens might limit potency in certain targets .

Q & A

Q. Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents enhance nucleophilicity in substitution reactions .
  • Statistical Modeling : Analyze yield data (e.g., 34–67% in dichlorobenzylamine analogs ) to identify critical parameters.
  • Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side products in diazomethane-based syntheses .

Advanced: What strategies resolve contradictions between in vitro bioactivity and in vivo pharmacokinetics?

Q. Case Study :

  • Issue : High in vitro enzyme inhibition (e.g., carbonic anhydrase) but rapid in vivo clearance due to poor solubility .
  • Solutions :
    • Linker Modification : Replace the chlorobenzyl group with sulfonamide or methoxy substituents to enhance solubility without losing target affinity .
    • Prodrug Design : Introduce ester groups at the carboxamide position to improve bioavailability .
    • Metabolic Profiling : Use LC-MS/MS to identify rapid clearance pathways (e.g., cytochrome P450-mediated oxidation) .

Advanced: How do structural variations in the pyridazinone core affect structure-activity relationships (SAR)?

Q. Key Findings :

  • Substituent Position : 2,4-Dichlorobenzyl analogs show higher binding affinity to carbonic anhydrase IX than 3,4-dichloro derivatives (IC50_{50} values differ by 2–3 orders of magnitude) .
  • Piperidine Conformation : Axial vs. equatorial positioning of the carboxamide group alters steric interactions with hydrophobic enzyme pockets .
  • Pyridazinone Oxidation State : 1,6-Dihydro derivatives exhibit better redox stability compared to fully aromatic pyridazines .

Advanced: How to address discrepancies in crystallographic data vs. computational docking predictions?

Q. Resolution Workflow :

Validate Crystallography : Ensure crystal structure resolution < 2.0 Å (e.g., using WinGX/ORTEP for anisotropic displacement ellipsoid analysis) .

Adjust Docking Parameters : Incorporate solvent effects (e.g., explicit water molecules) and flexible receptor models in software like AutoDock Vina.

Experimental Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning at key residues) .

Advanced: What mechanistic insights explain contradictory results in cytotoxicity assays?

Q. Hypothesis Testing :

  • Off-Target Effects : Use siRNA knockdowns to confirm target specificity (e.g., mitochondrial toxicity vs. carbonic anhydrase inhibition) .
  • Redox Cycling : Measure ROS generation via DCFH-DA assays; dichlorobenzyl groups may induce oxidative stress independent of primary targets .
  • Metabolite Interference : Profile intracellular metabolites (e.g., glutathione adducts) using HR-MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。